molecular formula C11H10ClFN4OS B2927120 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 261962-48-5

4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

Cat. No. B2927120
CAS RN: 261962-48-5
M. Wt: 300.74
InChI Key: VYLLNUGIIGVACN-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds. The 1,2,4-triazine ring is substituted with an amino group at the 4th position and a methyl group at the 6th position. At the 3rd position, it has a sulfanyl group linked to a (2-chloro-6-fluorophenyl)methyl moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazine ring, introduction of the amino and methyl groups, and attachment of the (2-chloro-6-fluorophenyl)methylsulfanyl moiety. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The various substituents attached to this ring would influence its chemical properties and reactivity .


Chemical Reactions Analysis

As a 1,2,4-triazine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group might be involved in reactions with acids or electrophiles, while the sulfanyl group could participate in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amino and sulfanyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Catalyst and Solvent-Free Synthesis

One area of application involves the catalyst- and solvent-free synthesis processes. For instance, research has demonstrated an efficient approach for the regioselective synthesis of derivatives involving microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method highlights the compound's role as a strategic intermediate in the preparation of other complex molecules, showcasing its versatility in organic synthesis processes (Moreno-Fuquen et al., 2019).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for their antimicrobial activities. Some novel triazinone derivatives have shown promise as antimicrobial agents, indicating their potential in developing new treatments for bacterial infections (Bektaş et al., 2007). Another study explored the synthesis of novel fluorine-containing thiadiazolotriazinones as potential antibacterial agents, underscoring the importance of fluorine and triazinone derivatives in medicinal chemistry (Holla et al., 2003).

Carbonic Anhydrase Inhibition

Research has also delved into the synthesis of s-triazine derivatives incorporating various motifs for inhibiting carbonic anhydrase isoforms. These compounds, particularly those targeting the tumor-associated isoform hCA IX, could be of interest in developing unconventional anticancer drugs. This highlights the compound's utility in creating inhibitors with selectivity towards specific enzyme isoforms, potentially offering therapeutic benefits in cancer treatment (Havránková et al., 2018).

Antioxidant Agents

In the realm of antioxidants, novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one derivatives have been synthesized and evaluated. The incorporation of fluorine has shown to enhance the antioxidant activity of these compounds, suggesting their potential utility in combating oxidative stress-related diseases (Makki et al., 2018).

Larvicidal and Antimicrobial Activities

Furthermore, triazinone derivatives have been assessed for their larvicidal and antimicrobial activities. This research indicates the compound's applicability in public health for controlling mosquito populations and combating microbial pathogens, showcasing its potential in environmental and health sciences (Kumara et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its activity in biological systems .

properties

IUPAC Name

4-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4OS/c1-6-10(18)17(14)11(16-15-6)19-5-7-8(12)3-2-4-9(7)13/h2-4H,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLLNUGIIGVACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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